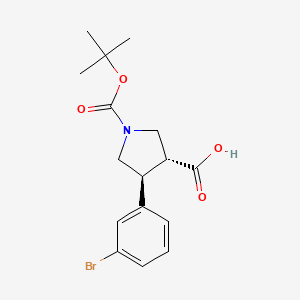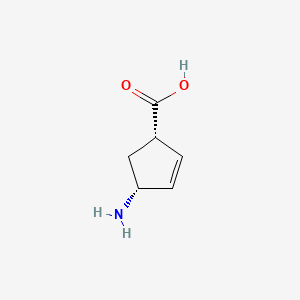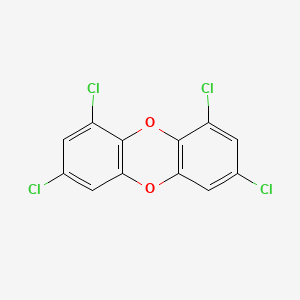
α-2'-Deoxy Zebularine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of α-2’-Deoxy Zebularine typically involves the silylation of the 2-hydroxypyrimidine nucleobase, followed by glycosylation to 2’-deoxy-3’,5’-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (Hoffer’s chlorosugar). The 3’- and 5’-protecting group esters are then removed using ammonia, resulting in an anomeric mixture of 2’-deoxy-zebularine nucleosides .
Industrial Production Methods: : While specific industrial production methods for α-2’-Deoxy Zebularine are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound’s suitability for research and potential therapeutic applications.
Analyse Des Réactions Chimiques
Types of Reactions: : α-2’-Deoxy Zebularine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of α-2’-Deoxy Zebularine.
Applications De Recherche Scientifique
α-2’-Deoxy Zebularine has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting DNA methylation and its effects on gene expression.
Industry: Utilized in the development of novel therapeutic agents and as a research tool in drug discovery.
Mécanisme D'action
α-2’-Deoxy Zebularine acts as a transition state analog inhibitor of cytidine deaminase by binding to the active site as covalent hydrates. This binding inhibits the enzyme’s activity, preventing the deamination of cytidine to uridine. Additionally, α-2’-Deoxy Zebularine inhibits DNA methylation by incorporating into DNA and interfering with DNA methyltransferase activity, leading to the reactivation of previously silenced genes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zebularine: A cytidine analog that also inhibits DNA methylation and has anti-tumor properties.
5-Fluorozebularine: A fluorinated analog of zebularine with enhanced inhibitory activity against DNA methyltransferases.
Tetrahydrouridine: A nucleoside analog that inhibits cytidine deaminase but lacks the DNA methylation inhibition properties of zebularine.
Uniqueness: : α-2’-Deoxy Zebularine is unique due to its dual ability to inhibit both cytidine deaminase and DNA methylation. This dual inhibition makes it a valuable tool in studying gene expression regulation and developing potential therapeutic agents for cancer treatment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-2'-Deoxy Zebularine involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyuridine", "trimethylsilyl chloride", "sodium hydride", "methyl iodide", "potassium carbonate", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol" ], "Reaction": [ "2'-deoxyuridine is treated with trimethylsilyl chloride and sodium hydride to form the corresponding trimethylsilyl ether derivative.", "The trimethylsilyl ether derivative is then reacted with methyl iodide in the presence of potassium carbonate to form 5-methyl-2'-deoxyuridine.", "5-methyl-2'-deoxyuridine is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-ol.", "The 5'-hydroxyl group of 5-methyl-2'-deoxyuridine-5'-ol is selectively protected with acetic anhydride to form the corresponding acetate derivative.", "The acetate derivative is then oxidized with hydrogen peroxide in the presence of sodium hydroxide to form 5-methyl-2'-deoxyuridine-5'-acetate-6-one.", "The 6-keto group of 5-methyl-2'-deoxyuridine-5'-acetate-6-one is reduced with sodium borohydride to form 5-methyl-2'-deoxyuridine-5'-acetate.", "The 5'-acetate group of 5-methyl-2'-deoxyuridine-5'-acetate is then selectively removed with sodium hydroxide to form α-2'-Deoxy Zebularine." ] } | |
Numéro CAS |
68780-64-3 |
Formule moléculaire |
C₉H₁₂N₂O₄ |
Poids moléculaire |
212.2 |
Synonymes |
1-(2-Deoxy-α-D-erythro-pentofuranosyl)-2(1H)-pyrimidinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)

![(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1142303.png)

